molecular formula C8H15N3O2 B1335521 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone CAS No. 896508-00-2

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

Cat. No. B1335521
M. Wt: 185.22 g/mol
InChI Key: YXJKOOFYLVVGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Acetylpiperazin-1-yl)-2-aminoethanone” is an organic compound . It is also known as “1-((3,4-dichlorophenyl)acetyl)-4-acetyl-2-(1-pyrrolidinylmethyl)piperazine” or "methyl 4-((3,4-dichlorophenyl)acetyl)-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate fumarate" .


Synthesis Analysis

The synthesis of this compound could involve the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Chemical Reactions Analysis

The compound may be involved in various chemical reactions. For instance, it could be used in the synthesis of 1,5-fused-1,2,3-triazoles through alkyne–azide 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.71 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Antimicrobial Agent Synthesis

  • A derivative of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone has been synthesized as a potent antimicrobial agent. Its melting point, enthalpy, solubility in various solvents, and thermodynamic properties have been extensively studied, providing insights into its potential industrial and pharmaceutical applications (Blokhina et al., 2021).

AXL Kinase Inhibitor for Cancer Treatment

  • Aminopyrimidinylisoindoline derivatives containing a 1-(4-acetylpiperazin-1-yl)phenyl moiety have been developed as AXL kinase inhibitors, showing promising antiproliferative activities against cancer cell lines. This research highlights the potential of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone derivatives in cancer therapy (Min Jung Choi et al., 2018).

Soluble Epoxide Hydrolase Inhibitors

  • The compound has been utilized in developing inhibitors of soluble epoxide hydrolase, a promising treatment for hypertension and inflammation. Studies on pharmacokinetic properties and inhibitory activities against human sEH enzyme have shown significant improvements over previous inhibitors (Shao-Xu Huang et al., 2010).

Nootropic Activity

  • Derivatives of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone have been tested for nootropic activity, showing potential in cognitive enhancement and neurological applications (V. Valenta et al., 1994).

DNA Interaction and Anticancer Activity

  • Certain derivatives exhibit DNA binding and inhibitory activities against topoisomerases, along with cytotoxic effects on carcinoma cell lines. These properties highlight their potential as anticancer drugs (Hüseyin Baş et al., 2019).

PPARgamma Agonists

  • The compound has been used in the development of PPARgamma agonists, which are potent and selective for treating various metabolic disorders (J. Collins et al., 1998).

HIV-1 Attachment Inhibitors

  • Derivatives of 1-(4-Acetylpiperazin-1-yl)-2-aminoethanone have been found to be effective inhibitors of HIV-1 attachment, demonstrating potential in HIV treatment (A. Regueiro-Ren et al., 2013).

Infrared and Raman Spectroscopy Studies

  • Studies on the infrared and Raman spectra of 1-acetylpiperazine, a closely related compound, provide valuable information on the conformational stability and structural characterization, which is crucial for understanding the behavior of similar compounds in different environments (Nesrin Emir et al., 2014).

properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-aminoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-7(12)10-2-4-11(5-3-10)8(13)6-9/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJKOOFYLVVGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

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